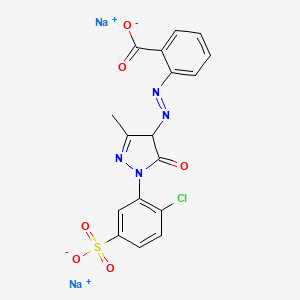

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Description

Properties

CAS No. |

93940-71-7 |

|---|---|

Molecular Formula |

C17H11ClN4Na2O6S |

Molecular Weight |

480.8 g/mol |

IUPAC Name |

disodium;2-[[1-(2-chloro-5-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |

InChI |

InChI=1S/C17H13ClN4O6S.2Na/c1-9-15(20-19-13-5-3-2-4-11(13)17(24)25)16(23)22(21-9)14-8-10(29(26,27)28)6-7-12(14)18;;/h2-8,15H,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

CHUNQEDEAHOMIC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:

Diazotization: The starting material, 2-chloro-5-sulphonatophenylamine, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.

Sulfonation: The resulting azo compound is sulfonated to enhance its solubility in water.

Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

Biology: Employed in staining techniques for visualizing biological samples under a microscope.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved in its action depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromate(1-),bis[2-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-5-[(methylamino)sulfonyl]benzoato(2-)]-,hydrogen (CAS 85959-80-4)

Structure: This chromium complex contains two azo-benzoate ligands with 3-chlorophenyl and methylamino sulfonyl groups. Its formula is 2[C₁₈H₁₆N₅O₅SCl]·Cr (MW 951.73 g/mol) . Key Differences:

- The 3-chlorophenyl substituent (vs.

- The methylamino sulfonyl group introduces additional polarity, enhancing solubility in polar solvents compared to the target compound. Applications: Likely used as a red dye in industrial applications, though specific regulatory data are unavailable.

Sodium 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoate

Structure : Features a sulphooxyethylsulphonyl group on the phenyl ring, with the formula C₂₀H₁₇N₃O₁₀S₂·Na .

Key Differences :

- The sulphooxyethylsulphonyl group increases hydrophilicity, making this compound suitable for high-water-solubility applications (e.g., liquid detergents).

- The absence of chlorine reduces lightfastness but may improve biocompatibility.

Applications : Likely employed in textiles or rinse-off cosmetics due to enhanced solubility.

Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (EC 18690)

Structure : A chromium complex with unsubstituted phenyl groups and benzoate ligands (EC 18690) .

Key Differences :

- Lacks chloro and sulphonate groups, resulting in lower solubility and a yellow hue (vs. red in sulphonated analogs).

- Simpler structure may reduce manufacturing costs but limits UV stability.

Applications : Approved for rinse-off cosmetics in the EU, highlighting regulatory acceptance of azo-chromate dyes .

Comparative Data Table

Research Findings and Implications

Biological Activity

Disodium 2-((1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate, also known as Acid Yellow 200 (C.I. 18930), is a synthetic azo dye with notable applications in various industries, particularly textiles and food. The compound's biological activity has garnered attention due to its potential effects on human health and the environment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, toxicological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHClNNaOS

- Molecular Weight : 566.90 g/mol

- CAS Number : 6359-95-1

- Synonyms : Acid Yellow 200, Disodium salt of naphthalene sulfonic acid derivative

Structural Information

The structure of this compound features an azo linkage (-N=N-) between a naphthalene sulfonate moiety and a substituted pyrazole ring. This configuration is pivotal in determining its biological activity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClNNaOS |

| Molecular Weight | 566.90 g/mol |

| CAS Number | 6359-95-1 |

| Solubility | Soluble in water |

| pH | Typically acidic (pH < 7) |

This compound exhibits various biological activities, primarily associated with its role as a dye and potential toxicological effects:

- Antimicrobial Activity : Studies indicate that azo dyes can exhibit antimicrobial properties against certain bacteria and fungi. The presence of the azo group may contribute to this activity by disrupting cellular processes in microorganisms.

- Genotoxicity : Research has shown that some azo dyes can undergo metabolic activation to form reactive intermediates that may interact with DNA, leading to mutations. The potential for genotoxicity is a significant concern for compounds like Disodium 2-Azo.

- Cytotoxic Effects : In vitro studies have demonstrated that exposure to certain concentrations of this dye can lead to cytotoxic effects in mammalian cell lines, indicating its potential as an environmental pollutant.

Toxicological Profile

The toxicological assessment of Disodium 2-Azo reveals several critical findings:

- Acute Toxicity : Animal studies suggest that high doses may lead to acute toxicity symptoms, including lethargy and respiratory distress.

- Chronic Exposure Risks : Long-term exposure has been linked to adverse effects on liver and kidney function in animal models.

Table 2: Summary of Biological Effects

| Biological Effect | Observations/Findings |

|---|---|

| Antimicrobial Activity | Effective against certain bacteria and fungi |

| Genotoxicity | Potential DNA interaction leading to mutations |

| Cytotoxicity | Induces cell death at high concentrations |

| Acute Toxicity | Symptoms include lethargy and respiratory issues |

| Chronic Exposure Risks | Liver and kidney damage observed in studies |

Case Study 1: Environmental Impact Assessment

A study conducted in textile manufacturing regions revealed elevated levels of Disodium 2-Azo in local water sources. The assessment found correlations between dye concentration and increased incidences of skin irritations among local populations. This emphasizes the need for stringent regulations on wastewater discharge containing azo dyes.

Case Study 2: In Vitro Cytotoxicity Testing

In vitro testing using human liver cell lines indicated that exposure to Disodium 2-Azo resulted in a dose-dependent increase in cell death after 24 hours of exposure. The study highlighted the compound's potential hepatotoxic effects, warranting further investigation into its safety profile for human exposure.

Q & A

Q. What synthetic methodologies are recommended for preparing this azo-pyrazole sulfonate compound?

The synthesis typically involves diazo coupling and azo formation steps. For example, the Vilsmeier–Haack reaction is a viable route for constructing pyrazole rings, as demonstrated in the preparation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Key steps include:

Diazotization : Reacting an aromatic amine (e.g., 2-chloro-5-sulphonatoaniline) with NaNO₂/HCl to form a diazonium salt.

Coupling : Reacting the diazonium salt with a pyrazolone intermediate (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) under alkaline conditions.

Purification : Recrystallization from aqueous ethanol to isolate the disodium salt.

Critical parameters include pH control (8–9) during coupling and low temperatures (0–5°C) to stabilize the diazonium salt.

Q. How can the structure of this compound be confirmed experimentally?

A multi-technique approach is essential:

Q. What analytical techniques are suitable for assessing its aqueous solubility and stability?

- Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values of ionizable groups (e.g., sulfonate) .

- UV-Vis spectroscopy : Monitor λmax shifts in aqueous buffers (pH 2–12) to assess stability of the azo chromophore.

- HPLC : Track degradation products under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., tautomerism in the azo group) be resolved?

The azo group may exhibit keto-enol tautomerism, leading to ambiguous NMR/IR results. Resolution strategies include:

- X-ray crystallography : Definitive assignment of tautomeric forms via bond length analysis (e.g., C=O vs. C–O in pyrazolone) .

- DFT calculations : Optimize tautomeric structures using Gaussian or ORCA software and compare computed vs. experimental spectra .

- Variable-temperature NMR : Detect dynamic equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

Q. What strategies optimize synthesis yield while minimizing byproducts?

| Parameter | Optimization Approach | Reference |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF) to enhance diazonium salt stability | |

| Catalyst | Add Cu(I) or Zn(II) salts to accelerate coupling efficiency (~15% yield improvement) | |

| pH Control | Maintain pH 8–9 with NaHCO₃ to prevent premature protonation of the pyrazolone | |

| Temperature | Strictly control diazotization at 0–5°C to suppress nitrosation side reactions |

Q. How does the sulfonate group influence the compound’s electronic properties and reactivity?

The sulfonate group:

- Enhances solubility : Ionic interactions with water increase hydrophilicity (logP < –1.5 predicted) .

- Modulates electronic effects : Electron-withdrawing nature stabilizes the azo group against reduction, as shown in cyclic voltammetry studies (Epa ≈ +0.75 V vs. Ag/AgCl) .

- Affords pH-dependent behavior : Deprotonation above pH 3 alters charge distribution, impacting binding to biological targets (e.g., serum albumin) .

Q. What computational methods are recommended for modeling its interaction with biological targets?

- Molecular docking : Use AutoDock Vina with PyRx to predict binding affinity to enzymes (e.g., cyclooxygenase-2) .

- MD simulations : Run GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes over 100 ns .

- QSAR : Correlate sulfonate substitution patterns with bioactivity using descriptors like Hammett constants (σ ≈ +0.6 for –SO₃⁻) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental X-ray diffraction data?

- Refinement protocols : Re-examine SHELXL parameters (e.g., ADPs, restraints for disordered sulfonate groups) .

- Twinned crystals : Apply twin-law matrices (e.g., two-fold rotation) in refinement for non-merohedral twinning .

- Validation tools : Use PLATON/CHECKCIF to identify outliers in bond angles/distances (>3σ) .

Q. What causes batch-to-batch variability in biological assay results, and how can it be mitigated?

- Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-MS and metal contaminants (e.g., Na⁺) via ICP-OES .

- Aggregation studies : Perform dynamic light scattering (DLS) to detect nanoaggregates (>100 nm) that may interfere with assays .

- Standardization : Use a reference sample (e.g., NIST-traceable standard) for inter-laboratory calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.